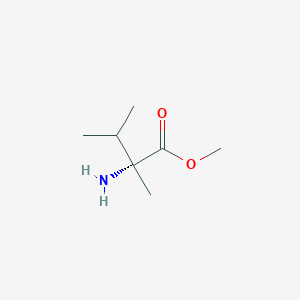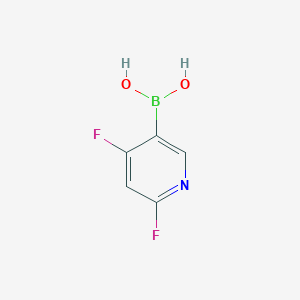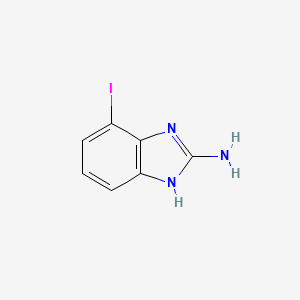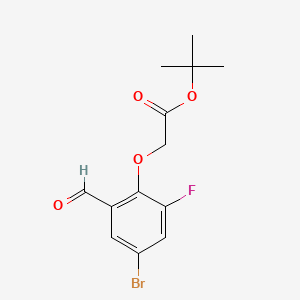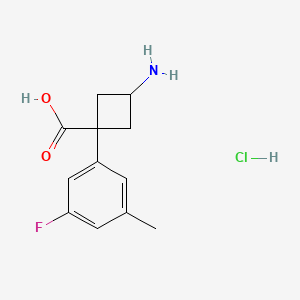![molecular formula C11H19NO5 B13453825 2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid](/img/structure/B13453825.png)
2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid is a compound with significant relevance in organic chemistry. It is characterized by the presence of a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a hydroxyacetic acid moiety. This compound is often used in various synthetic applications due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid typically involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The hydroxyacetic acid moiety can be introduced through esterification reactions, such as the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and DMAP .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: NaBH4 in methanol.
Substitution: TFA in dichloromethane.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydroxy compound.
Substitution: Removal of the Boc group to yield the free amine.
Aplicaciones Científicas De Investigación
2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, preventing unwanted reactions at the nitrogen atom during synthetic processes. Upon removal of the Boc group, the free amine can participate in various biochemical pathways, potentially interacting with enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
1-[(tert-butoxy)carbonyl]pyrrolidin-2-ylboronic acid: Similar in structure but contains a boronic acid moiety instead of a hydroxyacetic acid group.
tert-butoxycarbonyl group: Commonly used as a protecting group in organic synthesis.
Uniqueness
2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid is unique due to the combination of its structural features, which include the pyrrolidine ring, Boc protecting group, and hydroxyacetic acid moiety. This combination allows for versatile applications in synthetic chemistry and research.
Propiedades
Fórmula molecular |
C11H19NO5 |
|---|---|
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
2-hydroxy-2-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-6-4-5-7(12)8(13)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8?/m1/s1 |
Clave InChI |
MWTJIBCUAGEBDX-GVHYBUMESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(C(=O)O)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


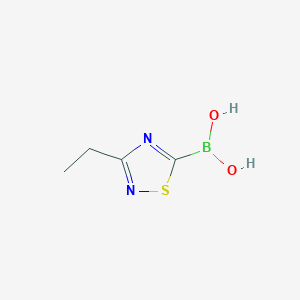
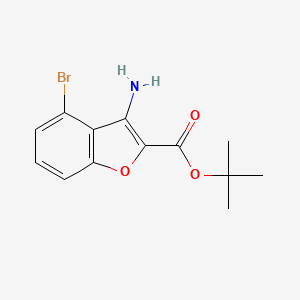
amine dihydrochloride](/img/structure/B13453770.png)
![Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate](/img/structure/B13453772.png)
![Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate](/img/structure/B13453780.png)
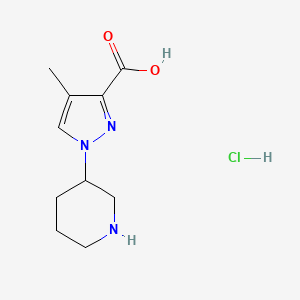
amino}-4,4-difluorobutanoic acid](/img/structure/B13453793.png)
![N-{4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl}prop-2-enamide](/img/structure/B13453800.png)
